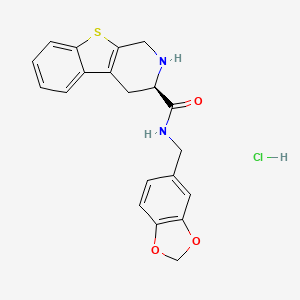

AP521

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S.ClH/c23-20(22-9-12-5-6-16-17(7-12)25-11-24-16)15-8-14-13-3-1-2-4-18(13)26-19(14)10-21-15;/h1-7,15,21H,8-11H2,(H,22,23);1H/t15-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJDKMLMDPMBH-XFULWGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151227-08-6 | |

| Record name | AP-521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151227086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AP-521 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSJ3F39ZYP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Casdatifan (AP-521/AB521): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casdatifan, also known as AB521, is an investigational, orally bioavailable, potent, and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2] Developed by Arcus Biosciences, casdatifan is currently undergoing clinical evaluation for the treatment of clear cell renal cell carcinoma (ccRCC) and other solid tumors.[3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of casdatifan, supported by preclinical and clinical data, with a focus on its molecular interactions, pharmacological effects, and the experimental methodologies used for its characterization.

The HIF-2α Pathway in Clear Cell Renal Cell Carcinoma

In the majority of ccRCC cases, a key oncogenic driver is the inactivation of the von Hippel-Lindau (VHL) tumor suppressor protein.[1][2] Under normal oxygen conditions (normoxia), pVHL is part of an E3 ubiquitin ligase complex that recognizes and targets the α-subunits of HIFs (including HIF-2α) for proteasomal degradation.[1] Loss of pVHL function leads to the stabilization and accumulation of HIF-2α, even in the presence of oxygen, a state often referred to as "pseudohypoxia."

Accumulated HIF-2α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-1β, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[7] This HIF-2α/ARNT complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of numerous proteins involved in tumorigenesis, including angiogenesis, cell proliferation, and metabolism.[7][8] Casdatifan is designed to specifically disrupt this pathogenic signaling cascade.

Core Mechanism of Action: Allosteric Inhibition of HIF-2α/ARNT Heterodimerization

Casdatifan functions as an allosteric inhibitor of HIF-2α.[2] It selectively binds to a pocket within the PAS-B domain of the HIF-2α subunit. This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with ARNT.[7][9] By blocking the formation of the functional HIF-2α/ARNT transcriptional complex, casdatifan effectively inhibits the expression of downstream pro-oncogenic genes.[1][2]

This targeted mechanism allows casdatifan to be highly selective for HIF-2α-driven processes, with no significant activity against HIF-1α.[2] This selectivity is crucial, as HIF-1α and HIF-2α can have distinct and sometimes opposing roles in cancer biology.[10]

Caption: Mechanism of Casdatifan in VHL-deficient ccRCC.

Quantitative Data Summary

Preclinical Activity

| Assay Type | Cell Line / Model | Parameter | Casdatifan (AB521) Value | Reference |

| In Vitro Potency | 786-O (ccRCC) | HRE Luciferase IC50 | 1.1 nM | [11] |

| 786-O (ccRCC) | VEGF-A Secretion IC50 | 2.5 nM | [11] | |

| Hep3B (HCC) | EPO Transcription IC50 | 28 nM | [11] | |

| In Vitro Selectivity | Hep3B (HCC) | PDK1 (HIF-1α target) IC50 | >10,000 nM | [11] |

| Pharmacokinetics | Healthy Volunteers | Mean Half-life | ~24 hours | [12] |

Clinical Efficacy (ARC-20 Trial)

Data from the Phase 1/1b ARC-20 study in heavily pre-treated ccRCC patients.[4][13][14]

| Dose Cohort | Median Follow-up | Confirmed ORR (95% CI) | Disease Control Rate (DCR) | Median PFS (95% CI) |

| 50 mg BID (n=33) | 15.0 months | 25% (11.5 - 43.4) | 87% | 9.7 months (5.5 - NE) |

| 50 mg QD (n=31) | 12.0 months | 29% (13.2 - 48.7) | 81% | Not Reached (6.8 - NE) |

| 100 mg QD (n=29) | 5.0 months | 33% (16.5 - 54.0) | 81% | Not Reached |

| Pooled Analysis (n=121) | 15.2 months | 31% | 81% | 12.2 months |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; CI: Confidence Interval; NE: Not Evaluable.

Clinical Safety (ARC-20 Trial)

Most common treatment-emergent adverse events (TEAEs).

| Adverse Event | Any Grade | Grade ≥3 |

| Anemia | 80-90% | 17-42% (dose-dependent) |

| Hypoxia | - | 7-10% |

| Fatigue | 50% | - |

Experimental Protocols

HIF-2α/ARNT Heterodimerization Disruption Assay

This assay is designed to quantify the ability of a compound to prevent the protein-protein interaction between HIF-2α and ARNT.

-

Principle: An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) can be used.[1] One protein (e.g., HIF-2α PAS-B domain) is conjugated to a donor bead, and the binding partner (e.g., ARNT PAS-B domain) is conjugated to an acceptor bead. When in close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead. Inhibitors that disrupt the interaction will decrease the signal.

-

General Protocol:

-

Recombinant HIF-2α and ARNT PAS-B domains are expressed and purified.

-

Proteins are biotinylated or tagged (e.g., with FLAG) for bead conjugation.

-

Streptavidin-coated donor beads are incubated with the biotinylated protein.

-

Antibody-coated acceptor beads are incubated with the tagged protein partner.

-

Varying concentrations of casdatifan are added to microplate wells.

-

The donor and acceptor bead-protein complexes are added to the wells.

-

The plate is incubated to allow for protein interaction and inhibitor binding.

-

The plate is read on an AlphaScreen-capable reader, and the luminescent signal is measured.

-

IC50 values are calculated from the dose-response curve.

-

Caption: Workflow for a dimerization disruption assay.

HIF-2α Target Gene Expression Analysis (qPCR)

This experiment measures the effect of casdatifan on the transcription of HIF-2α target genes.

-

Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA levels of specific genes in cells treated with the inhibitor. A reduction in the mRNA of a known HIF-2α target gene (like EPO) indicates successful pathway inhibition.

-

General Protocol:

-

Cell Culture: Hep3B cells, which express both HIF-1α and HIF-2α, are cultured under standard conditions.

-

Treatment: Cells are treated with a range of casdatifan concentrations.

-

Hypoxia Induction: Cells are placed in a hypoxic chamber (e.g., 1% O2) for a specified time (e.g., 16 hours) to induce HIF-α stabilization.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for HIF-2α target genes (e.g., EPO, SERPINE1), HIF-1α target genes (e.g., PDK1, PGK1 for selectivity), and a housekeeping gene (e.g., HPRT1 for normalization).

-

Analysis: The relative expression of target genes is calculated using the ΔΔCt method, and IC50 values are determined.[11]

-

In Vivo Tumor Xenograft Model

This study evaluates the anti-tumor efficacy of casdatifan in a living organism.

-

Principle: Human ccRCC cells (e.g., 786-O or A498, which have VHL mutations) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with casdatifan, and tumor growth is monitored over time.

-

General Protocol:

-

Cell Implantation: A suspension of ccRCC cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into vehicle control and treatment groups.

-

Dosing: Casdatifan is administered orally (p.o.) via gavage, typically once daily (q.d.).[2]

-

Monitoring: Tumor volume (measured with calipers) and body weight are recorded regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors may be excised for further analysis (e.g., biomarker assessment).

-

Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between treated and control groups.

-

Conclusion

Casdatifan (AP-521/AB521) is a highly potent and selective inhibitor of HIF-2α. Its mechanism of action is centered on the allosteric disruption of the HIF-2α/ARNT heterodimer, a key step in the oncogenic signaling pathway prevalent in clear cell renal cell carcinoma. Preclinical data confirm its specific on-target activity and anti-tumor efficacy. Early clinical results from the ARC-20 trial have demonstrated promising and durable clinical activity, including significant tumor shrinkage and a manageable safety profile in a heavily pre-treated patient population.[13][15][16] These findings support the continued development of casdatifan as a potential new therapeutic option for patients with ccRCC and other HIF-2α-driven malignancies.[4]

References

- 1. Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casdatifan (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. urotoday.com [urotoday.com]

- 5. A Phase 1 Study of AB521 Monotherapy and Combination Therapies in Renal Cell Carcinoma and Other Solid Tumors (ARC-20) | MedPath [trial.medpath.com]

- 6. Arcus Biosciencesâ Promising Phase 1 Study on Renal Cell Carcinoma - TipRanks.com [tipranks.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Inhibition of hypoxia-inducible factors limits tumor progression in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arcusbio.com [arcusbio.com]

- 12. Pharmacokinetics, pharmacodynamics and safety of casdatifan, a novel hypoxia-inducible factor-2α inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. urologytimes.com [urologytimes.com]

- 14. urologytimes.com [urologytimes.com]

- 15. Arcus Biosciences Reports Third-Quarter 2025 Financial Results and Provides a Pipeline Update [businesswire.com]

- 16. Arcus Biosciences - New Data Demonstrated Best-in-Class Potential for Casdatifan, a HIF-2a Inhibitor, in Patients with Metastatic Kidney Cancer [investors.arcusbio.com]

An In-depth Technical Guide to a Representative 5-HT1A Receptor Agonist

Disclaimer: Initial searches for a compound designated "AP-521" as a 5-HT1A receptor agonist did not yield specific public domain data. Therefore, this guide utilizes the prototypical and extensively studied 5-HT1A receptor agonist, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) , as a representative molecule to fulfill the core requirements of this technical overview. All data, protocols, and discussions herein pertain to 8-OH-DPAT or the general methodologies for characterizing such a compound.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacology of a selective 5-HT1A receptor agonist.

Introduction to 5-HT1A Receptor Agonism

The serotonin 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) belonging to the Gαi/o class.[1] Activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade is associated with a range of physiological and behavioral effects, making the 5-HT1A receptor a significant target for therapeutic intervention in conditions such as anxiety and depression. 8-OH-DPAT is a classic full agonist at this receptor and has been instrumental in its characterization.[2][3][4]

Quantitative Pharmacological Data

The pharmacological profile of a 5-HT1A receptor agonist is defined by its binding affinity, functional potency, efficacy, and selectivity. The following tables summarize key quantitative data for the representative agonist, 8-OH-DPAT.

Table 1: Receptor Binding Affinity of 8-OH-DPAT

| Target | Radioligand | Preparation | Value Type | Value | Reference |

| Human 5-HT1A | [³H]8-OH-DPAT | Recombinant (CHO cells) | pIC50 | 8.19 | [5] |

| Human 5-HT1A | [³H]8-OH-DPAT | Recombinant (CHO cells) | pKi | 8.55 | [6] |

| Rat 5-HT1A | [³H]8-OH-DPAT | Hippocampal Membranes | pKi | 8.8 | [6] |

pIC50 is the negative logarithm of the concentration of an unlabeled drug that inhibits 50% of the specific binding of a radioligand. pKi is the negative logarithm of the binding affinity of a ligand.

Table 2: Functional Potency and Efficacy of 8-OH-DPAT

| Assay | Preparation | Value Type | Value | Efficacy | Reference |

| [³⁵S]GTPγS Binding | Recombinant Human (CHO cells) | pEC50 | 7.55 | - | [6] |

| cAMP Inhibition | Recombinant Human (CHO cells) | pEC50 | 7.82 | - | [6] |

| G-Protein Activation | Recombinant Human | - | - | 90% (vs 5-HT) | [4] |

| cAMP Inhibition (R-isomer) | Rat Hippocampal Membranes | - | - | ~100% (vs 5-HT) | [4] |

| cAMP Inhibition (S-isomer) | Rat Hippocampal Membranes | - | - | ~50% (vs 5-HT) | [4] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 3: Selectivity Profile of 8-OH-DPAT

| Target | Value Type | Value | Selectivity vs. 5-HT1A | Reference |

| 5-HT1B | pIC50 | 5.42 | ~588-fold | [1][5] |

| 5-HT7 | Ki | 466 nM | Lower affinity | [1] |

| α2-Adrenoceptors | pKi | < 6 - ~7 | Lower affinity | [7] |

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like 8-OH-DPAT initiates a signaling cascade through its coupling with inhibitory G-proteins (Gαi/o). This leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunit can also mediate downstream effects, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-OH-DPAT - Wikipedia [en.wikipedia.org]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: AP-521, a Novel 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research compound AP-521, including its chemical identity, mechanism of action, and preclinical data in established anxiety models.

Chemical Identity

The research compound AP-521 is identified by the following IUPAC name:

3,4-dimethoxy-N-((2-methylquinolin-5-yl)carbamothioyl)benzamide [1]

Synonyms: AP521, AP 521

Mechanism of Action

AP-521 is a potent 5-HT1A receptor agonist.[2] Unlike partial agonists such as tandospirone, which can stimulate presynaptic 5-HT1A autoreceptors and potentially decrease serotonin release, AP-521 has been shown to increase extracellular 5-HT concentrations.[2] This suggests a primary action on postsynaptic 5-HT1A receptors, leading to enhanced serotonergic neurotransmission in key brain regions like the medial prefrontal cortex (mPFC).[2] Additionally, AP-521 has been observed to bind to 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, though its primary characterized activity is as a 5-HT1A agonist.[2] It does not exhibit binding to benzodiazepine receptors.[2]

Preclinical Efficacy in Anxiety Models

AP-521 has demonstrated significant anxiolytic-like effects in several well-established rat models of anxiety. Its potency has been shown to be equal to or greater than that of the benzodiazepine diazepam and the 5-HT1A partial agonist tandospirone.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of AP-521.

| Vogel-Type Conflict Test | Dose | Effect |

| AP-521 | TBD | TBD |

| Diazepam | TBD | TBD |

| Tandospirone | TBD | TBD |

| Elevated Plus Maze Test | Dose | Effect on Open Arm Time |

| AP-521 | TBD | TBD |

| Diazepam | TBD | TBD |

| Tandospirone | TBD | TBD |

| Conditioned Fear Stress Test | Dose | Effect on Freezing Time |

| AP-521 | TBD | TBD |

| Diazepam | TBD | TBD |

| Tandospirone | TBD | TBD |

| Microdialysis in Medial Prefrontal Cortex | Compound | Effect on Extracellular 5-HT |

| AP-521 | TBD | Increase |

| Tandospirone | TBD | Tendency to decrease |

| Citalopram + AP-521 | TBD | Enhanced increase |

(Note: Specific quantitative data (e.g., dose ranges, percentage changes, p-values) from the full-text research article are to be populated in the "TBD" fields.)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of AP-521.

Vogel-Type Conflict Test

-

Animals: Species, strain, weight, and housing conditions.

-

Apparatus: Description of the operant chamber, including the drinking spout and shock delivery system.

-

Procedure: Habituation protocol, water deprivation schedule, and test session parameters (e.g., duration, shock intensity, and frequency). Drug administration details (e.g., route, vehicle, pre-treatment time).

-

Measured Endpoint: Number of shocks received during the test session.

Elevated Plus Maze Test

-

Animals: Species, strain, weight, and housing conditions.

-

Apparatus: Dimensions of the maze arms (open and closed), height from the floor, and lighting conditions.

-

Procedure: Acclimatization to the testing room. Placement of the animal in the center of the maze. Duration of the test session. Drug administration details.

-

Measured Endpoints: Time spent in the open arms, number of entries into the open and closed arms.

Conditioned Fear Stress Test

-

Animals: Species, strain, weight, and housing conditions.

-

Apparatus: Conditioning chamber and testing chamber descriptions, including flooring and contextual cues.

-

Procedure:

-

Conditioning Day: Protocol for pairing a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a foot shock).

-

Test Day: Exposure of the animal to the context or the conditioned stimulus alone. Drug administration details.

-

-

Measured Endpoint: Duration of freezing behavior.

In Vivo Microdialysis

-

Animals: Species, strain, and surgical procedures for guide cannula implantation targeting the mPFC.

-

Apparatus: Microdialysis probe specifications, perfusion system, and fraction collector details.

-

Procedure: Post-operative recovery period. Perfusion with artificial cerebrospinal fluid. Baseline sample collection. Drug administration and subsequent sample collection intervals.

-

Measured Endpoint: Extracellular 5-HT concentrations, typically measured by HPLC with electrochemical detection.

Signaling Pathways and Visualizations

Proposed Signaling Pathway of AP-521 at Postsynaptic 5-HT1A Receptors

The following diagram illustrates the proposed intracellular signaling cascade following the activation of postsynaptic 5-HT1A receptors by AP-521. As a G-protein coupled receptor, the 5-HT1A receptor, upon agonist binding, initiates a cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes, ultimately contributing to the anxiolytic effects.

Caption: AP-521 activation of postsynaptic 5-HT1A receptors.

Experimental Workflow for Preclinical Anxiety Models

The diagram below outlines the general experimental workflow for evaluating the anxiolytic potential of a research compound like AP-521 in preclinical models.

Caption: General workflow for preclinical anxiolytic drug testing.

References

An In-depth Technical Guide to Frovatriptan (CAS Number: 151227-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound corresponding to CAS number 151227-58-6 is Frovatriptan. It is chemically designated as R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole and is used as the succinate salt in pharmaceutical formulations.[1] Frovatriptan is a second-generation triptan, a class of drugs that are selective 5-hydroxytryptamine1 (5-HT1) receptor agonists.[1][2] Developed by Vernalis, it is indicated for the acute treatment of migraine with or without aura in adults.[3][4] Frovatriptan is distinguished from other triptans by its unique pharmacokinetic profile, notably its long terminal elimination half-life.[2][5] This guide provides a comprehensive overview of the scientific literature on Frovatriptan, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

Frovatriptan is a selective serotonin receptor agonist with a high affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1][6] Its therapeutic action in migraine is attributed to three primary mechanisms:

-

Vasoconstriction of Cranial Vessels: Migraine attacks are associated with the excessive dilation of extracerebral, intracranial arteries. Frovatriptan constricts these vessels by acting on the 5-HT1B receptors located on the smooth muscle cells of the arterial walls.[1][2]

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are involved in pain transmission.[2]

-

Reduced Transmission in Trigeminal Pain Pathways: Frovatriptan is believed to decrease the transmission of pain signals within the trigeminal pain pathways in the brainstem.[2]

In vitro studies have shown that Frovatriptan is a potent 5-HT1B agonist.[2] It also demonstrates moderate affinity for the 5-HT7 receptor, which may contribute to its distinct pharmacological properties.[2] Notably, it has no significant affinity for benzodiazepine binding sites or effects on GABAA mediated channel activity.[1][3]

Signaling Pathway

The primary signaling pathway for Frovatriptan involves the G protein-coupled 5-HT1B and 5-HT1D receptors. Upon binding, Frovatriptan initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades that result in the physiological effects described above.

Figure 1: Frovatriptan's primary signaling mechanism.

Quantitative Data Summary

Pharmacokinetic Parameters

The pharmacokinetic profile of Frovatriptan has been extensively studied in healthy volunteers and patient populations.[7]

| Parameter | Value | Population | Citation |

| Absolute Bioavailability | ~20% (males), ~30% (females) | Healthy Subjects | [1] |

| Time to Max. Concentration (Tmax) | 2 - 4 hours | Patients | [1] |

| Terminal Elimination Half-life (t½) | ~26 hours | Males and Females | [1][2] |

| Protein Binding | ~15% | - | [2] |

| Renal Clearance (% of Total) | ~40% (males), ~45% (females) | Males and Females | [1] |

| Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | - | [1][6] |

Clinical Efficacy from Placebo-Controlled Trials

The efficacy of Frovatriptan 2.5 mg has been established in multiple randomized, double-blind, placebo-controlled trials.[4][8]

| Endpoint | Frovatriptan 2.5 mg | Placebo | Citation |

| Headache Response at 2 hours | 36% - 46% | 21% - 27% | [9] |

| Headache Response at 4 hours | Up to 65% | - | [9] |

| 24-hour Headache Recurrence | 10% - 25% | 18% | [5][8] |

Experimental Protocols

Clinical Trial Methodology for Acute Migraine Treatment

The efficacy of Frovatriptan was primarily established through randomized, double-blind, placebo-controlled, parallel-group trials.[8]

1. Patient Population:

-

Adults (typically 18-69 years) with a diagnosis of migraine with or without aura.[1][4]

-

Patients were predominantly female (~88%) and Caucasian (~94%).[1][4]

2. Treatment Protocol:

-

Patients were instructed to treat a migraine headache of moderate to severe intensity.[1][4]

-

A single oral dose of Frovatriptan (e.g., 2.5 mg) or a matching placebo was administered with fluids.[4]

-

A second dose was permitted after a specified interval (e.g., 2 hours) if the headache recurred.[4]

3. Efficacy Assessment:

-

Primary Endpoint: Headache response at 2 hours post-dose, defined as a reduction in headache severity from moderate or severe to mild or no pain.[1][8]

-

Secondary Endpoints:

4. Data Analysis:

-

Intention-to-treat (ITT) analysis was often used.[1]

-

Kaplan-Meier plots were used to estimate the probability of achieving headache response over time.[1]

-

Statistical significance was determined using appropriate tests (e.g., p<0.05).[1]

Workflow for Clinical Efficacy Trials

Figure 2: Generalized workflow for Frovatriptan clinical trials.

Metabolism and Excretion

Frovatriptan is metabolized primarily in the liver by the cytochrome P450 isoenzyme CYP1A2.[1][6] Following an oral dose, approximately 32% is recovered in the urine and 62% in the feces.[1] Major metabolites include hydroxylated frovatriptan, N-acetyl desmethyl frovatriptan, and desmethyl frovatriptan.[1][6] The desmethyl metabolite has a lower affinity for 5-HT1B/1D receptors, while the N-acetyl desmethyl metabolite has no significant affinity.[1] Both hepatic and renal clearance pathways are significant, with renal clearance accounting for about 40-45% of the total.[1][2] This dual elimination pathway is advantageous in patients with mild-to-moderate renal or hepatic impairment.[10]

Metabolic Pathway Overview

Figure 3: Simplified metabolism and excretion of Frovatriptan.

Conclusion

Frovatriptan (CAS 151227-58-6) is a well-characterized 5-HT1B/1D receptor agonist with a distinct pharmacological profile. Its exceptionally long half-life of approximately 26 hours is a key feature, contributing to a low rate of migraine recurrence, a significant clinical advantage.[2][8] Clinical trials have consistently demonstrated its efficacy over placebo in the acute treatment of migraine, with a favorable tolerability profile.[8][9] The dual pathways of hepatic and renal elimination and a lack of major drug-drug interactions enhance its clinical utility, particularly in patients with certain comorbidities or those on multiple medications.[10] This technical guide summarizes the core scientific literature, providing a foundation for further research and application in drug development.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frovatriptan - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Frovatriptan succinate, a 5-HT1B/1D receptor agonist for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Clinical efficacy of frovatriptan: placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frovatriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Managing migraine by patient profile: role of frovatriptan - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of AP-521 in Serotonergic Neural Transmission

This technical guide provides a comprehensive overview of the pharmacological profile and mechanism of action of AP-521, a novel anxiolytic agent. The data presented herein is based on preclinical studies investigating its role in serotonergic neural transmission.

Overview of AP-521

AP-521, chemically known as (R)-piperonyl-1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is a novel compound with demonstrated anxiolytic properties.[1] Preclinical evidence suggests that its mechanism of action is centered on the modulation of the serotonin system, distinguishing it from traditional anxiolytics like benzodiazepines.[1]

Pharmacological Profile: Receptor Binding and Activity

AP-521 exhibits a distinct binding profile to several serotonin receptor subtypes. Notably, it does not bind to the benzodiazepine receptor.[1] The compound has shown agonist activity at human 5-HT1A receptors expressed in HEK293 cells.[1]

Table 1: Receptor Binding Profile of AP-521

| Receptor Subtype | Binding Observed |

|---|---|

| 5-HT1A | Yes |

| 5-HT1B | Yes |

| 5-HT1D | Yes |

| 5-HT5A | Yes |

| 5-HT7 | Yes |

| Benzodiazepine | No |

Effects on Serotonergic Neural Transmission

A key finding from preclinical studies is the effect of AP-521 on extracellular serotonin (5-HT) levels in the medial prefrontal cortex (mPFC). In contrast to the partial 5-HT1A receptor agonist tandospirone, which tends to decrease extracellular 5-HT, AP-521 has been shown to increase its concentration.[1] Furthermore, AP-521 enhances the increase in extracellular 5-HT concentration in the mPFC when co-administered with the selective serotonin reuptake inhibitor (SSRI) citalopram.[1]

Table 2: Effects of AP-521 on Extracellular 5-HT in the mPFC

| Compound | Effect on Extracellular 5-HT |

|---|---|

| Tandospirone | Tended to decrease |

| AP-521 | Increased |

| AP-521 + Citalopram | Enhanced the citalopram-induced increase |

Proposed Mechanism of Action

The anxiolytic effects of AP-521 are attributed to a dual mechanism. It acts as a postsynaptic 5-HT1A receptor agonist.[1] Additionally, it enhances serotonergic neural transmission in the medial prefrontal cortex through a novel mechanism, as evidenced by its ability to increase extracellular 5-HT levels.[1]

Proposed mechanism of action for AP-521.

Preclinical Efficacy in Anxiety Models

AP-521 has demonstrated potent anxiolytic-like effects in several rat anxiety models, with efficacy comparable to or greater than diazepam and tandospirone.[1]

Table 3: Summary of Anxiolytic Efficacy of AP-521 in Rat Models

| Anxiety Model | Efficacy of AP-521 | Comparator |

|---|---|---|

| Vogel-type conflict test | Equal or more potent | Diazepam, Tandospirone |

| Elevated plus maze test | Equal or more potent | Diazepam, Tandospirone |

| Conditioned fear stress test | Equal or more potent | Diazepam, Tandospirone |

In the conditioned fear stress test, AP-521 also enhanced the anti-freezing effect of citalopram.[1]

Experimental Protocols

The following outlines the methodologies employed in the key experiments cited in the preclinical evaluation of AP-521.

Standard radioligand binding assays were utilized to determine the affinity of AP-521 for various serotonin receptor subtypes and the benzodiazepine receptor.

HEK293 cells expressing the human 5-HT1A receptor were used to assess the functional agonist activity of AP-521. The specific downstream signaling pathway measured was likely cyclic AMP (cAMP) accumulation, a common readout for G-protein coupled receptor activation.

-

Subjects: Male rats.

-

Procedure: A microdialysis probe was surgically implanted into the medial prefrontal cortex (mPFC). Following a recovery period, the probe was perfused with artificial cerebrospinal fluid. Dialysate samples were collected at regular intervals before and after the administration of AP-521, tandospirone, or citalopram.

-

Analysis: The concentration of 5-HT in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Vogel-type Conflict Test: This test is based on the principle that thirsty rats will be punished with a mild electric shock when they attempt to drink water. Anxiolytic drugs increase the number of shocks the animals are willing to accept.

-

Elevated Plus Maze Test: This apparatus consists of two open arms and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

-

Conditioned Fear Stress Test: In this model, rats are conditioned to associate a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a foot shock). The freezing behavior in response to the conditioned stimulus is measured. Anxiolytic drugs are expected to reduce the duration of freezing.

Experimental workflow for the preclinical evaluation of AP-521.

Summary and Future Directions

AP-521 is a promising anxiolytic candidate with a unique mechanism of action that differentiates it from existing therapies. Its ability to act as a postsynaptic 5-HT1A agonist while also increasing extracellular serotonin levels in the mPFC suggests a potential for robust anxiolytic efficacy. Further research is warranted to fully elucidate the novel mechanism by which it enhances serotonergic transmission and to evaluate its clinical potential in human populations.

References

Preclinical Profile of AP-521: A Novel Anxiolytic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AP-521, chemically identified as (R)-piperonyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is a novel investigational compound with demonstrated potent anxiolytic-like properties in preclinical animal models.[1] This technical whitepaper provides a comprehensive overview of the preclinical research on AP-521, focusing on its pharmacological mechanism of action, and its efficacy in established rodent models of anxiety. Detailed experimental protocols for the key behavioral and neurochemical assays are provided, along with a summary of the available quantitative data. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of AP-521's preclinical profile.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel therapeutic agents with improved efficacy and tolerability profiles. AP-521 has emerged as a promising candidate, exhibiting a unique mechanism of action that distinguishes it from classical anxiolytics like benzodiazepines. Preclinical evidence suggests that AP-521's anxiolytic effects are mediated through the modulation of the serotonergic system, primarily acting as a postsynaptic 5-HT1A receptor agonist.[1] This document serves as a technical resource for scientists and researchers engaged in the study of anxiety and the development of next-generation anxiolytic drugs.

Mechanism of Action

AP-521's primary mechanism of action is centered on its activity as a postsynaptic agonist at the serotonin 1A (5-HT1A) receptor.[1] In addition to its high affinity for the 5-HT1A receptor, AP-521 also exhibits binding to 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, although its functional activity at these sites is less characterized.[1] A key distinguishing feature of AP-521 is its ability to enhance serotonergic neural transmission in the medial prefrontal cortex (mPFC), a brain region critically involved in the regulation of mood and anxiety.[1] This is in contrast to some existing 5-HT1A receptor partial agonists, such as tandospirone, which can decrease extracellular 5-HT levels in the mPFC.[1] AP-521 does not bind to benzodiazepine receptors, suggesting a lower potential for the side effects associated with this class of drugs, such as sedation and dependence.[1]

Signaling Pathway of AP-521

References

Unraveling the Serotonergic Profile of AP-521: A Technical Overview

A comprehensive examination of the binding affinity and functional activity of the novel compound AP-521 at various serotonin (5-HT) receptor subtypes remains a critical area of ongoing investigation. At present, publicly accessible scientific literature and clinical trial databases do not contain specific data pertaining to a compound designated "AP-521" and its interaction with serotonin receptors.

Initial searches for "AP-521" have instead highlighted compounds with similar designations, such as RU.521 , a known inhibitor of cyclic GMP-AMP synthase (cGAS), which plays a role in the innate immune system, and AB521 , a substance currently under investigation in clinical trials for oncology.[1][2][3] However, information directly linking a compound named "AP-521" to serotonin receptor binding is not available in the reviewed resources.

This guide, therefore, serves as a foundational framework, outlining the established methodologies and theoretical considerations essential for characterizing the serotonergic activity of a novel chemical entity. While awaiting specific data on AP-521, this document will detail the standard experimental protocols and data presentation formats utilized in the field of neuropharmacology to assess receptor binding affinity and functional modulation.

Understanding Serotonin Receptors

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[4][5] Its effects are mediated by a diverse family of at least 15 receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[5][6] These receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[5] The structural and functional diversity of these receptors allows for the fine-tuning of serotonergic signaling and presents a rich landscape for therapeutic intervention.

Core Methodologies in Receptor Binding Analysis

The initial step in characterizing a novel compound's interaction with a receptor is to determine its binding affinity. This is typically achieved through radioligand binding assays.

Radioligand Binding Assays

Principle: These assays measure the direct interaction of a radiolabeled ligand with a receptor. By competing with a known radioligand, the affinity of an unlabeled compound (like AP-521) can be determined.

Experimental Workflow:

Key Parameters Determined:

-

IC50 (Inhibitory Concentration 50%): The concentration of the unlabeled drug that displaces 50% of the specific binding of the radioligand.

-

Ki (Inhibition Constant): A measure of the binding affinity of the competing ligand, calculated from the IC50 value and the affinity of the radioligand for the receptor. A lower Ki value indicates a higher binding affinity.

Data Presentation: Binding Affinity Profile

Once obtained, the binding affinity data for AP-521 across a panel of serotonin receptors would be summarized in a table for clear comparison.

| Receptor Subtype | Radioligand Used | Ki (nM) | Assay Conditions |

| 5-HT1A | [³H]8-OH-DPAT | Data Pending | e.g., 25°C, 60 min incubation |

| 5-HT1B | [³H]GR 125743 | Data Pending | e.g., 25°C, 60 min incubation |

| 5-HT2A | [³H]Ketanserin | Data Pending | e.g., 37°C, 30 min incubation |

| 5-HT2C | [³H]Mesulergine | Data Pending | e.g., 37°C, 30 min incubation |

| 5-HT3 | [³H]Granisetron | Data Pending | e.g., 25°C, 60 min incubation |

| ... | ... | ... | ... |

Functional Assays: Determining Agonist, Antagonist, or Inverse Agonist Activity

High binding affinity does not reveal the functional consequence of the drug-receptor interaction. Functional assays are therefore essential to determine whether a compound activates the receptor (agonist), blocks the action of the natural ligand (antagonist), or reduces the basal activity of the receptor (inverse agonist).

Signaling Pathways and Functional Readouts

Different 5-HT receptor subtypes couple to distinct intracellular signaling pathways. The choice of functional assay depends on the specific G protein coupling and downstream signaling of the receptor.

Common Functional Assays:

-

cAMP Assays: For receptors coupled to Gαi/o (e.g., 5-HT1 family) or Gαs (e.g., 5-HT4, 5-HT6, 5-HT7), changes in intracellular cyclic AMP levels are measured.

-

Calcium Flux Assays: For receptors coupled to Gαq/11 (e.g., 5-HT2 family), the release of intracellular calcium is quantified.

-

Electrophysiology: For the 5-HT3 ligand-gated ion channel, changes in ion flow across the cell membrane are measured using techniques like patch-clamp.

Conclusion and Future Directions

The comprehensive characterization of a novel compound's interaction with the serotonin receptor family is a multi-faceted process that begins with determining its binding affinity and proceeds to elucidate its functional activity at each relevant subtype. While specific data for a compound designated "AP-521" is not currently available in the public domain, the experimental frameworks outlined here represent the standard, rigorous approach that would be necessary to build its serotonergic profile.

Further research and the publication of preclinical data will be essential to understand the therapeutic potential of AP-521. Researchers and drug development professionals are encouraged to monitor scientific databases and company publications for the emergence of data related to this compound. Should information become available, this guide will be updated to reflect the specific binding affinities, functional activities, and signaling pathways modulated by AP-521.

References

- 1. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. A Phase 1 Study of AB521 Monotherapy and Combination Therapies in Renal Cell Carcinoma and Other Solid Tumors (ARC-20) | MedPath [trial.medpath.com]

- 4. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 6. acnp.org [acnp.org]

Foundational Pharmacology of AP-521: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-521 is a novel small molecule that has been identified as a potent and selective agonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor. Preclinical studies have demonstrated its anxiolytic-like properties and a unique mechanism of action that distinguishes it from other serotonergic agents. This document provides a comprehensive overview of the foundational pharmacology of AP-521, including its receptor binding profile, in vitro functional activity, and in vivo efficacy in established models of anxiety. Detailed methodologies for the key experiments are provided, along with a summary of the quantitative pharmacological data. The described signaling pathway and experimental workflows are also visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

The serotonin 1A (5-HT1A) receptor is a well-validated target for the development of anxiolytic and antidepressant medications. AP-521, with the chemical name (R)-piperonyl-1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridine-3-carboxamide hydrochloride, has emerged as a promising candidate in this class.[2] Early research indicates that AP-521 not only acts as a direct agonist at postsynaptic 5-HT1A receptors but also enhances serotonergic neurotransmission, suggesting a dual mechanism that could offer significant therapeutic advantages. This whitepaper synthesizes the core pharmacological findings on AP-521 to serve as a technical guide for the research and drug development community.

Quantitative Pharmacological Data

The in vitro receptor binding affinity and functional potency of AP-521 have been characterized across several serotonin receptor subtypes. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of AP-521

| Receptor Target | Species | IC50 (nM) |

| 5-HT1A | Human | 94[3] |

| 5-HT1A | Rat | 135[3] |

| 5-HT1B | Human | 5530[3] |

| 5-HT1B | Rat | 254[3] |

| 5-HT1D | Human | 418[3] |

| 5-HT5a | Human | 422[3] |

| 5-HT7 | Rat | 198[3] |

Table 2: In Vivo Anxiolytic-like Effects of AP-521 in Rats

| Experimental Model | AP-521 Dose (mg/kg) | Key Finding |

| Conditioned Fear Stress Test | 3 and 10 | Significantly decreased freezing time.[3] |

| Elevated Plus Maze | Not Specified | Significantly increased time spent in the open arms by approximately 2-fold compared to vehicle.[3] |

| In Vivo Microdialysis (mPFC) | 10 | Significantly increased extracellular 5-HT levels.[3] |

Mechanism of Action

AP-521 exerts its pharmacological effects through a multi-faceted mechanism centered on the serotonergic system.

-

Postsynaptic 5-HT1A Receptor Agonism: AP-521 is a direct agonist at the human 5-HT1A receptor.[2][3] Like other 5-HT1A agonists, it is coupled to the Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This intracellular cascade ultimately causes hyperpolarization and a reduction in the firing rate of the postsynaptic neuron.

-

Enhancement of Serotonergic Neurotransmission: Uniquely, AP-521 has been shown to increase the extracellular concentration of serotonin (5-HT) in the medial prefrontal cortex (mPFC).[2][3] This effect is in contrast to some other 5-HT1A agonists that can stimulate presynaptic autoreceptors, leading to a decrease in 5-HT release.[2] This suggests a novel mechanism of action for AP-521.

Signaling Pathway of AP-521 at the Postsynaptic 5-HT1A Receptor

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational studies of AP-521. These protocols are based on standard pharmacological practices.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of AP-521 for various neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human receptor of interest (e.g., 5-HT1A) or from rodent tissues are prepared.

-

Incubation: These membranes are incubated in an assay buffer containing a specific radioligand for the target receptor and varying concentrations of AP-521.

-

Filtration: After incubation, the mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand. The filters are then washed with a cold buffer.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated, representing the concentration of AP-521 required to inhibit 50% of the specific binding of the radioligand.

-

In Vivo Behavioral Models in Rats

-

4.2.1. Vogel-Type Conflict Test

-

Objective: To assess the anxiolytic potential of AP-521 by measuring its ability to disinhibit a punished behavior.

-

Protocol:

-

Water Deprivation: Rats are typically water-deprived for a set period (e.g., 48 hours) before the test.

-

Apparatus: The test is conducted in an operant chamber equipped with a drinking spout and a grid floor for delivering a mild electric shock.

-

Procedure: The water-deprived rat is placed in the chamber. After a certain number of licks from the spout (e.g., 20), a mild electric shock is delivered through the spout, punishing the drinking behavior.

-

Drug Administration: AP-521 or a vehicle is administered prior to the test session.

-

Measurement: The number of shocks received during a fixed session (e.g., 3 minutes) is recorded. An increase in the number of shocks accepted by the drugged animal compared to the vehicle group indicates an anxiolytic effect.

-

-

-

4.2.2. Elevated Plus Maze Test

-

Objective: To evaluate the anxiolytic effects of AP-521 based on the rat's natural aversion to open and elevated spaces.

-

Protocol:

-

Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.

-

Procedure: A rat is placed in the center of the maze and allowed to explore freely for a set duration (e.g., 5 minutes).

-

Drug Administration: AP-521 or a vehicle is administered before the test.

-

Measurement: The time spent in the open arms and the number of entries into the open arms are recorded. An increase in these parameters is indicative of an anxiolytic effect.

-

-

-

4.2.3. Conditioned Fear Stress Test

-

Objective: To assess the effect of AP-521 on a learned fear response.

-

Protocol:

-

Conditioning Phase: A rat is placed in a chamber and presented with a neutral stimulus (e.g., a tone) paired with an aversive unconditioned stimulus (e.g., a mild foot shock).

-

Test Phase: On a subsequent day, the rat is returned to the chamber, and the neutral stimulus (the tone) is presented without the aversive stimulus.

-

Drug Administration: AP-521 or a vehicle is administered before the test phase.

-

Measurement: The primary measure is the duration of "freezing" behavior (a state of immobility) upon presentation of the conditioned stimulus. A reduction in freezing time indicates an anxiolytic or fear-reducing effect.

-

-

In Vivo Microdialysis

-

Objective: To measure the effect of AP-521 on extracellular serotonin levels in the medial prefrontal cortex (mPFC).

-

Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the mPFC of an anesthetized rat.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the mPFC, are collected at regular intervals.

-

Drug Administration: After establishing a stable baseline of 5-HT levels, AP-521 is administered (e.g., subcutaneously).

-

Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

General Experimental Workflow for AP-521 Pharmacological Profiling

References

- 1. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound, a novel anxiolytic drug, in three anxiety models and on serotonergic neural transmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Investigating the Anxiolytic Properties of AP-521: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical findings on the anxiolytic (anti-anxiety) properties of AP-521, a novel drug candidate. The following sections detail the compound's mechanism of action, summarize the quantitative data from key behavioral studies, and provide the experimental protocols for these analyses.

Introduction

AP-521, chemically identified as (R)-piperonyl-1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is a novel compound that has demonstrated significant anxiolytic-like effects in various preclinical models.[1] Unlike typical anxiolytics such as benzodiazepines, AP-521 does not bind to benzodiazepine receptors, suggesting a different and potentially safer mechanism of action with a reduced risk of dependency and other side effects associated with traditional anxiolytics.[1] Preclinical evidence indicates that AP-521's anti-anxiety effects are comparable or even more potent than established anxiolytic agents like diazepam and the partial 5-HT1A receptor agonist, tandospirone.[1]

Proposed Mechanism of Action

AP-521's anxiolytic effects are believed to be mediated through its interaction with the serotonergic system. The compound exhibits a unique dual-action mechanism:

-

Postsynaptic 5-HT1A Receptor Agonism: AP-521 acts as an agonist at the human 5-HT1A receptor.[1] The activation of these postsynaptic receptors is a well-established pathway for mediating anxiolytic effects.

-

Enhancement of Serotonergic Neural Transmission: In contrast to some 5-HT1A receptor agonists that can decrease serotonin levels, AP-521 has been shown to increase the extracellular concentration of serotonin (5-HT) in the medial prefrontal cortex (mPFC).[1] This suggests a novel mechanism that enhances overall serotonergic neurotransmission, which is thought to contribute significantly to its potent anxiolytic properties.[1]

This dual mechanism distinguishes AP-521 from other serotonergic agents and may offer a superior therapeutic profile.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for AP-521.

Preclinical Efficacy: Data Summary

The anxiolytic potential of AP-521 has been evaluated in several well-validated rodent models of anxiety. The following tables summarize the key quantitative findings.

Table 1: Receptor Binding Affinity of AP-521

| Receptor Subtype | Species | Binding Affinity (Ki, nM) |

| 5-HT1A | Human | 94 |

| 5-HT1A | Rat | 135 |

| 5-HT1B | Human | 5530 |

| 5-HT1B | Rat | 254 |

| 5-HT1D | Human | 418 |

| 5-HT5A | Human | 422 |

| 5-HT7 | Rat | 198 |

Data from in vitro radioligand binding assays.

Table 2: Efficacy of AP-521 in the Elevated Plus Maze (EPM) Test in Rats

| Treatment | Dose (mg/kg, p.o.) | Time Spent in Open Arms (% of total) |

| Vehicle | - | Baseline |

| AP-521 | 3 | Increased |

| AP-521 | 10 | Significantly Increased (~2-fold vs. vehicle) |

Oral administration. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Table 3: Efficacy of AP-521 in the Conditioned Fear Stress Test in Rats

| Treatment | Dose (mg/kg, p.o.) | Freezing Time (seconds) |

| Vehicle | - | Baseline |

| AP-521 | 3 | Significantly Decreased |

| AP-521 | 10 | Significantly Decreased |

Oral administration. A decrease in freezing time in response to a conditioned fear stimulus indicates an anxiolytic effect.

Table 4: Efficacy of AP-521 in the Vogel-Type Conflict Test in Rats

| Treatment | Dose (mg/kg, p.o.) | Number of Punished Licks |

| Vehicle | - | Baseline |

| AP-521 | 1 - 10 | Dose-dependent increase |

| Diazepam (positive control) | 3 | Significant increase |

| Tandospirone (positive control) | 3 | Significant increase |

Oral administration. An increase in the number of licks for a water reward that is paired with a mild electric shock is indicative of an anxiolytic (anti-conflict) effect.

Experimental Protocols

Detailed methodologies for the key preclinical studies are provided below.

Receptor Binding Assays

-

Objective: To determine the binding affinity of AP-521 for various serotonin receptor subtypes.

-

Method:

-

Membrane preparations from cells expressing the specific human or rat receptor subtypes were used.

-

A radiolabeled ligand specific to each receptor subtype was incubated with the membrane preparation in the presence of varying concentrations of AP-521.

-

The amount of radioligand binding was measured using a scintillation counter.

-

The concentration of AP-521 that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

-

The binding affinity (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

-

Elevated Plus Maze (EPM) Test

-

Objective: To assess the anxiolytic-like effects of AP-521 in rats based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two arms enclosed by high walls.

-

Procedure:

-

Rats were orally administered with either vehicle or AP-521 at specified doses.

-

After a pre-treatment period, each rat was placed in the center of the maze, facing an open arm.

-

The animal's behavior was recorded for a 5-minute session.

-

The primary endpoint measured was the percentage of time spent in the open arms relative to the total time.

-

Experimental Workflow: Elevated Plus Maze

Caption: Workflow for the Elevated Plus Maze experiment.

Conditioned Fear Stress Test

-

Objective: To evaluate the effect of AP-521 on fear memory and its expression as an anxiety-like behavior (freezing).

-

Procedure:

-

Conditioning Phase: On day 1, rats were placed in a conditioning chamber and exposed to an auditory cue (conditioned stimulus, CS) paired with a mild electric foot shock (unconditioned stimulus, US).

-

Test Phase: On day 2, rats were orally administered with vehicle or AP-521. After a pre-treatment period, they were placed in a novel environment and exposed to the auditory cue (CS) without the foot shock.

-

Measurement: The duration of freezing behavior (a fear response) during the presentation of the CS was recorded and analyzed.

-

Vogel-Type Conflict Test

-

Objective: To assess the anti-conflict, and therefore anxiolytic, effects of AP-521.

-

Apparatus: A test chamber with a drinking spout.

-

Procedure:

-

Rats were water-deprived for a period before the test.

-

Rats were orally administered with vehicle, AP-521, or a positive control drug.

-

After a pre-treatment period, the rats were placed in the test chamber and allowed to drink from the spout.

-

After a set number of initial licks, a mild electric shock was delivered through the spout for every subsequent lick.

-

The number of licks during the punished period was recorded. An increase in punished licks indicates an anxiolytic effect.

-

Conclusion

The available preclinical data strongly suggest that AP-521 is a potent anxiolytic agent with a novel mechanism of action. Its efficacy in multiple, distinct animal models of anxiety, coupled with its unique serotonergic activity, positions it as a promising candidate for further development in the treatment of anxiety disorders. The lack of interaction with benzodiazepine receptors may also translate to a more favorable side-effect profile compared to existing anxiolytics. Further clinical investigation is warranted to establish the safety and efficacy of AP-521 in human populations.

References

No Information Available for AP-521 and the Medial Prefrontal Cortex

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated as "AP-521" and its effects on the medial prefrontal cortex.

This suggests that "AP-521" may be an internal, preclinical designation for a compound that has not yet been disclosed in publications or public forums. It is also possible that this designation is inaccurate or refers to a different area of research.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please provide any additional available information on AP-521, such as:

-

Drug Class: (e.g., SSRI, NMDA receptor antagonist, etc.)

-

Molecular Target: (e.g., 5-HT2A receptor, GABA-A receptor, etc.)

-

Therapeutic Indication: (e.g., depression, schizophrenia, etc.)

-

Sponsoring Company or Research Institution:

With more specific details, a more targeted and potentially fruitful search for relevant information can be conducted.

Methodological & Application

Application Notes and Protocols for AP-521 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of AP-521 in rat models of anxiety. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in preclinical research.

Introduction

AP-521, also known as (R)-piperonyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine-3-carboxamide hydrochloride, is a novel anxiolytic agent.[1] Its mechanism of action involves binding to multiple serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7.[1] Notably, it acts as an agonist at the human 5-HT1A receptor.[1] In contrast to some other 5-HT1A receptor agonists like tandospirone, which can decrease extracellular 5-HT levels, AP-521 has been shown to increase the extracellular concentration of 5-HT in the medial prefrontal cortex (mPFC) of rats.[1] This suggests a potent anxiolytic effect mediated by postsynaptic 5-HT1A receptor agonism and enhanced serotonergic neurotransmission.[1]

Preclinical studies in rats have demonstrated that AP-521 exhibits significant anxiolytic-like effects, comparable or even more potent than established anxiolytics such as diazepam and tandospirone.[1] These effects have been observed in various behavioral paradigms, including the Vogel-type conflict test, the elevated plus-maze test, and the conditioned fear stress test.[1]

Data Presentation: In Vivo Dosages for Rat Anxiety Models

The following table summarizes the effective oral dosage ranges for AP-521 and reference compounds in common rat anxiety models. It is important to note that the dosage for AP-521 is based on data for AC-5216, a compound with the same chemical structure.

| Compound | Test Model | Species | Route of Administration | Effective Dose Range | Reference |

| AP-521 (as AC-5216) | Vogel-type Conflict Test | Rat | Oral (p.o.) | 0.1 - 3 mg/kg | [2] |

| Diazepam | Vogel-type Conflict Test | Rat | Oral (p.o.) | 5 - 10 mg/kg | [2] |

| Tandospirone | Vogel-type Conflict Test | Rat | Oral (p.o.) | 3 - 30 mg/kg | [2] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.

Vogel-Type Conflict Test

This test assesses the anxiolytic potential of a compound by measuring its ability to reinstate a behavior that has been suppressed by punishment.

Apparatus:

-

An operant conditioning chamber equipped with a grid floor capable of delivering a mild electric shock.

-

A drinking spout connected to a water source and a lickometer to record the number of licks.

Procedure:

-

Water Deprivation: Rats are typically water-deprived for 24-48 hours prior to the test to motivate drinking behavior.

-

Habituation: On the day of the test, animals are placed in the chamber and allowed to habituate for a short period (e.g., 5 minutes) and locate the water spout.

-

Drug Administration: AP-521, a vehicle control, or a reference drug (e.g., diazepam) is administered orally at the desired dose and time point before the test (e.g., 60 minutes).

-

Testing Session: The rat is placed in the chamber, and the session begins. After a set number of licks (e.g., 20), a mild, brief electric shock is delivered through the drinking spout.

-

Data Collection: The total number of shocks received during a fixed session duration (e.g., 3-5 minutes) is recorded. An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group indicates an anxiolytic effect.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50-70 cm).

-

Two opposite arms are enclosed by high walls (closed arms), and the other two are open.

-

The maze is often made of a non-reflective, easy-to-clean material.

Procedure:

-

Acclimatization: Animals should be brought to the testing room at least 30-60 minutes before the experiment to acclimate.

-

Drug Administration: Administer AP-521, vehicle, or a reference drug orally at the appropriate pre-treatment time.

-

Testing: Place the rat on the central platform of the maze, facing one of the open arms.

-

Data Recording: Allow the rat to explore the maze for a set period (typically 5 minutes). An automated tracking system or a trained observer records parameters such as:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Conditioned Fear Stress Test

This paradigm assesses fear and anxiety by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock.

Apparatus:

-

A conditioning chamber with a grid floor for delivering foot shocks.

-

A sound generator to produce the auditory cue (CS).

-

A video recording system to score freezing behavior.

Procedure:

-

Conditioning Phase:

-

Place the rat in the conditioning chamber and allow a brief habituation period.

-

Present the CS (e.g., a tone of a specific frequency and duration).

-

At the termination of the CS, deliver a mild foot shock (US).

-

Repeat the CS-US pairing for a predetermined number of trials.

-

-

Drug Administration: Administer AP-521, vehicle, or a reference drug prior to the testing phase.

-

Testing Phase (Contextual Fear):

-

Approximately 24 hours after conditioning, place the rat back into the same chamber.

-

Record the amount of time the animal spends "freezing" (complete immobility except for respiration) over a set period. A decrease in freezing time indicates reduced fear and anxiety.

-

-

Testing Phase (Cued Fear):

-

Place the rat in a novel context (different chamber).

-

After a baseline period, present the CS (the tone) without the US.

-

Measure the duration of freezing behavior in response to the cue. A reduction in freezing in the presence of the cue suggests an anxiolytic effect.

-

Mandatory Visualizations

Signaling Pathway of AP-521 (5-HT1A Receptor Agonist)

Caption: AP-521 signaling cascade via the 5-HT1A receptor.

Experimental Workflow for In Vivo Studies of AP-521 in Rats

Caption: Workflow for in vivo evaluation of AP-521 in rats.

References

Application Notes and Protocols: AP-521 in the Elevated Plus Maze Test

A comprehensive review of the existing literature and experimental data reveals no specific information, protocols, or quantitative data for a compound designated "AP-521" in the context of the elevated plus maze (EPM) test. While the EPM is a widely utilized behavioral assay for assessing anxiety-like behaviors in preclinical rodent models, searches for "AP-521" in this experimental paradigm have not yielded any relevant results.

This document, therefore, provides a generalized, detailed protocol for conducting an elevated plus maze test for a novel anxiolytic compound, which can be adapted for a substance like "AP-521" should it become available and characterized for such testing. The procedures and data presentation formats outlined below are based on established best practices in behavioral neuroscience.

Introduction to the Elevated Plus Maze Test

The elevated plus maze is a well-validated behavioral model used to screen for anxiolytic or anxiogenic properties of pharmacological agents.[1][2][3] The test is based on the innate aversion of rodents to open and elevated spaces, contrasted with their natural exploratory drive in novel environments.[1][2][3] The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated above the ground.[1][2] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior. Conversely, anxiogenic compounds decrease open arm exploration.

Experimental Protocol for a Novel Compound in the Elevated Plus Maze

This protocol provides a step-by-step methodology for evaluating the effects of a hypothetical compound, adaptable for "AP-521."

2.1. Animals

-

Species: Male Wistar rats (250-300g) or male C57BL/6 mice (20-25g) are commonly used. The choice of species and strain should be justified based on the research question.

-

Housing: Animals should be group-housed (e.g., 2-4 per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

-

Habituation: Upon arrival in the facility, animals should be allowed to acclimate for at least one week before any experimental procedures. For several days leading up to the test, animals should be handled by the experimenter to minimize stress-induced responses.[4]

2.2. Apparatus

-

The elevated plus maze should be constructed from a non-porous, neutral-colored material (e.g., gray PVC or acrylic) to minimize olfactory cues and facilitate cleaning.[5]

-

For rats: The arms are typically 50 cm long and 10-12 cm wide. The closed arms have walls 40-50 cm high. The entire maze is elevated 50-70 cm from the floor.[5]

-

For mice: The arms are typically 25-30 cm long and 5 cm wide. The closed arms have walls 15-16 cm high. The maze is elevated 40-50 cm from the floor.[2]

-

A 0.5 cm high ledge on the open arms is recommended to prevent falls.[2][5]

-

The test should be conducted in a dimly lit, sound-attenuated room. The illumination level in the center of the maze should be consistent across all tests (e.g., 100 lux).[2]

2.3. Drug Preparation and Administration

-

Vehicle: The vehicle for the test compound should be sterile and non-toxic (e.g., saline, distilled water, or a small percentage of DMSO in saline).

-

Dose and Route: The dose(s) and route of administration (e.g., intraperitoneal, oral) of the test compound should be determined from prior pharmacokinetic and pharmacodynamic studies. A vehicle-only control group is mandatory.

-

Administration Time: The compound should be administered at a predetermined time before the test to ensure it is active during the behavioral assessment (e.g., 30 minutes prior for intraperitoneal injection).[5]

2.4. Experimental Procedure

-

Habituation to Testing Room: On the day of the test, transport the animals to the testing room at least 45-60 minutes before the start of the experiment to allow for habituation to the new environment.[4]

-

Drug Administration: Administer the test compound or vehicle according to the predetermined schedule.

-

Placement on the Maze: Gently place the animal on the central platform of the maze, facing one of the closed arms.[4][5] This ensures a consistent starting orientation for all animals.

-

Behavioral Recording: Immediately start the video recording and a timer. The test duration is typically 5 minutes.[4][5] The experimenter should leave the room during the test to avoid influencing the animal's behavior.

-

Data Collection: A video camera mounted above the maze records the session for later analysis. Automated tracking software (e.g., ANY-maze, EthoVision XT) is recommended for accurate and unbiased data collection.[4]

-

Maze Cleaning: After each trial, thoroughly clean the maze with a 30-70% ethanol solution and dry it completely to remove any olfactory cues from the previous animal.[5]

2.5. Behavioral Parameters to be Measured

The following parameters are typically quantified to assess anxiety-like behavior:

-

Time Spent in Open Arms (%): (Time in open arms / Total time in all arms) x 100

-

Number of Entries into Open Arms (%): (Number of entries into open arms / Total number of entries into all arms) x 100

-

Time Spent in Closed Arms (%): (Time in closed arms / Total time in all arms) x 100

-

Number of Entries into Closed Arms (%): (Number of entries into closed arms / Total number of entries into all arms) x 100

-